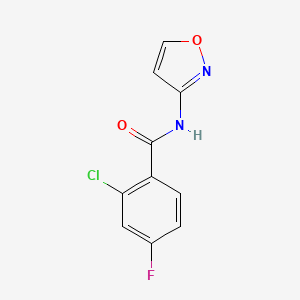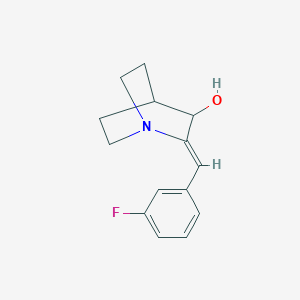![molecular formula C23H29N3O2 B5366302 N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective agonist of the μ-opioid receptor and has been shown to exhibit potent analgesic effects in animal models.
Wirkmechanismus
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. When this compound binds to the μ-opioid receptor, it activates a cascade of intracellular signaling events that ultimately lead to the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic effects in animal models, with a potency that is comparable to that of morphine. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. However, it is important to note that this compound may also have potential side effects, including respiratory depression and the development of tolerance and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potency and selectivity for the μ-opioid receptor, which allows for precise modulation of pain and reward pathways in the brain. Additionally, this compound has been shown to exhibit long-lasting analgesic effects in animal models, which may be useful for studying the mechanisms of chronic pain. However, one limitation of using this compound in lab experiments is its potential for side effects, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of new pain medications that are based on the structure of this compound, which may exhibit improved efficacy and reduced side effects compared to currently available opioids. Additionally, this compound may be useful in the development of new treatments for substance use disorders, including opioid addiction. Finally, further research is needed to fully understand the potential side effects and limitations of using this compound in lab experiments, in order to optimize its usefulness for scientific research.
Synthesemethoden
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves several steps, including the reaction of 4-methylpiperazine with 4-bromoacetophenone, followed by the reduction of the resulting ketone with sodium borohydride. The resulting alcohol is then reacted with 4-bromobenzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential use in various scientific research applications, including pain management and addiction treatment. It has been shown to exhibit potent analgesic effects in animal models, and may be useful in the development of new pain medications. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-13-15-26(16-14-25)21-9-7-20(8-10-21)24-22(27)23(11-17-28-18-12-23)19-5-3-2-4-6-19/h2-10H,11-18H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFJXEJFKOULNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)

![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)

![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)